2-(4-Amino-1,2,5-oxadiazol-3-yl)acetic acid
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Overview
Description
2-(4-Amino-1,2,5-oxadiazol-3-yl)acetic acid is a heterocyclic organic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable subject for research and development.
Mechanism of Action
Target of Action
Oxadiazole derivatives have been known to interact with a variety of biological targets .
Mode of Action
It’s worth noting that oxadiazoles, in general, are known for their versatility in drug discovery due to their hydrogen bond acceptor properties . This allows them to interact effectively with various biological targets.
Biochemical Pathways
Oxadiazole derivatives have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . This suggests that they may interact with biochemical pathways related to these biological processes.
Pharmacokinetics
The compound has a molecular weight of 184156, a density of 18±01 g/cm3, and a LogP value of 066 . These properties can influence its pharmacokinetics, including its absorption and distribution within the body, its metabolism, and its rate of excretion.
Result of Action
Oxadiazole derivatives have been reported to possess a wide range of biological activities , suggesting that they may have diverse molecular and cellular effects.
Action Environment
Factors such as ph can influence the yield of similar compounds , suggesting that environmental conditions could potentially affect the action of 2-(4-Amino-1,2,5-oxadiazol-3-yl)acetic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-1,2,5-oxadiazol-3-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method is the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent, followed by cyclocondensation of the O-acylamidoxime to form the oxadiazole ring . The reaction is often carried out in the presence of a base such as TBAF (tetra-n-butylammonium fluoride) in THF (tetrahydrofuran) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-1,2,5-oxadiazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.
Substitution: The amino group on the oxadiazole ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium dichloroisocyanurate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions often involve reagents like acid chlorides or alkyl halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution can produce a variety of amino-substituted oxadiazoles .
Scientific Research Applications
2-(4-Amino-1,2,5-oxadiazol-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and antiviral agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as high-energy materials.
Comparison with Similar Compounds
2-(4-Amino-1,2,5-oxadiazol-3-yl)acetic acid can be compared with other similar compounds, such as:
3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: This compound has similar structural features but different functional groups, leading to distinct chemical properties and applications.
2-Amino-1,3,4-oxadiazole derivatives: These compounds share the oxadiazole ring but differ in the position and nature of the substituents, affecting their reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
2-(4-Amino-1,2,5-oxadiazol-3-yl)acetic acid is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, focusing on antimicrobial, antiplasmodial, and anticancer activities, along with structure-activity relationships (SAR) that elucidate its mechanisms of action.
Chemical Structure and Properties
The chemical structure of this compound features an oxadiazole ring substituted with an amino group and an acetic acid moiety. This configuration is crucial for its biological activity.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, modifications in the oxadiazole structure have led to compounds with potent activity against various pathogens, including Staphylococcus aureus and multidrug-resistant strains of Enterococcus faecium .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
15e | C. difficile | 3 μg/mL |
26a | E. faecium | 8 μg/mL |
21 | Staphylococcus aureus | 4 μg/mL |
Antiplasmodial Activity
The compound also shows promise in antimalarial applications. Studies have identified that certain oxadiazole derivatives exhibit high selectivity and potency against Plasmodium falciparum, the causative agent of malaria. For example, a derivative with a specific substitution pattern demonstrated an IC50 value of 0.034 µM against the chloroquine-sensitive strain .
Table 2: Antiplasmodial Activity of Selected Compounds
Compound | Strain | IC50 (µM) | Selectivity Index |
---|---|---|---|
51 | P. falciparum NF54 | 0.034 | 1526 |
21 | P. falciparum | 0.045 | 1200 |
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied. Compounds derived from this scaffold have shown cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7), colorectal cancer (HCT-116), and leukemia cells .
Table 3: Cytotoxic Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
5a | MCF-7 | 35.58 |
10c | HCT-116 | 5.55 |
9b | HePG-2 | 1.82 |
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the biological activity of oxadiazole derivatives. Modifications at various positions on the oxadiazole ring can significantly influence potency and selectivity:
- Substitution Patterns : The nature of substituents at the 4-position of the oxadiazole ring has been shown to affect both antimicrobial and anticancer activities.
- Linker Flexibility : Variations in linker length and flexibility between functional groups can enhance or reduce activity against specific pathogens .
- Functional Group Modifications : The presence of electron-withdrawing or electron-donating groups can alter the lipophilicity and solubility, impacting bioavailability .
Case Studies
Several studies have explored the effects of modifying the oxadiazole scaffold:
- A study on a series of new compounds indicated that specific substitutions led to enhanced activity against C. difficile while maintaining low cytotoxicity in normal cells .
- Another investigation demonstrated that certain analogs showed potent inhibition of topoisomerase I, suggesting a mechanism for their anticancer effects .
Properties
IUPAC Name |
2-(4-amino-1,2,5-oxadiazol-3-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O3/c5-4-2(1-3(8)9)6-10-7-4/h1H2,(H2,5,7)(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUURKRCUNDGXDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NON=C1N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.